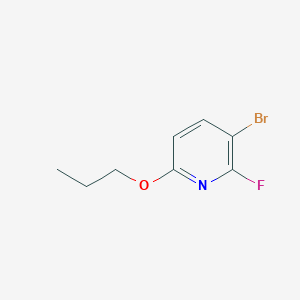

3-Bromo-2-fluoro-6-propoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-fluoro-6-propoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO/c1-2-5-12-7-4-3-6(9)8(10)11-7/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRAMUXOTYWETC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 2 Fluoro 6 Propoxypyridine

Strategies for Regioselective Functionalization of Pyridine (B92270) Rings

The inherent electronic properties of the pyridine ring, being an electron-deficient π-system, present unique challenges and opportunities for its functionalization. nih.govuwindsor.ca Achieving specific substitution patterns, such as the 2,3,6-trisubstitution found in 3-Bromo-2-fluoro-6-propoxypyridine, requires carefully designed synthetic routes that control the regioselectivity of the reactions.

Directed Metalation and Metal-Halogen Exchange Reactions for Halogenated Pyridines

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. uwindsor.caznaturforsch.com In the context of pyridine synthesis, a directing metalation group (DMG) guides the deprotonation to an adjacent position by a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA). uwindsor.caznaturforsch.com For pyridines, the nitrogen atom itself can act as a directing group, but its influence is often not sufficient to overcome the inherent acidity of certain ring protons, leading to mixtures of regioisomers. znaturforsch.com Therefore, the presence of other directing groups, such as halogens, becomes crucial.

Halogen atoms, particularly bromine and iodine, can facilitate metal-halogen exchange reactions. znaturforsch.com This process involves the reaction of a halogenated pyridine with an organometallic reagent, resulting in the replacement of the halogen with a metal, which can then be quenched with an electrophile. The choice of the organometallic reagent and reaction conditions is critical to favor metal-halogen exchange over competing reactions like deprotonation or nucleophilic addition. znaturforsch.com For instance, the use of TMP (2,2,6,6-tetramethylpiperidyl) metal bases can offer milder conditions and greater functional group tolerance. znaturforsch.com

A combined DoM and halogen dance (HD) strategy can be employed for the synthesis of highly substituted pyridines. acs.org The halogen dance involves the base-induced migration of a halogen atom to a different position on the ring, which can be followed by an electrophilic quench. acs.org

Nucleophilic Aromatic Substitution (SNAr) Approaches to Alkoxypyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles, such as alkoxides, onto an aromatic ring. wikipedia.org This reaction is particularly effective on electron-deficient rings like pyridine, especially when an activating electron-withdrawing group is present and a good leaving group, such as a halide, is located at the ortho or para position to the ring nitrogen. wikipedia.orgstackexchange.com The mechanism involves the addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. stackexchange.commasterorganicchemistry.com

In the synthesis of this compound, the fluorine atom at the 2-position and the bromine atom at the 3-position significantly activate the pyridine ring for nucleophilic attack. The propoxy group can be introduced at the 6-position by reacting a suitable dihalopyridine precursor with sodium or potassium propoxide. The fluorine atom is generally a better leaving group than chlorine or bromine in SNAr reactions on activated aryl halides, a phenomenon known as the "element effect". nih.gov This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.comnih.gov

Tandem Reactions and Multi-Component Syntheses of Substituted Pyridines

Tandem reactions, also known as cascade or domino reactions, offer an efficient approach to building molecular complexity in a single pot by combining multiple bond-forming events. acs.org These strategies are highly atom- and step-economical. For the synthesis of substituted pyridines, tandem reactions can involve processes like dearomatization followed by a functionalization step and subsequent rearomatization. acs.orgacs.org For example, an iridium(I)-catalyzed dearomative hydrosilylation of a pyridine can generate an N-silyl enamine, which can then participate in a palladium-catalyzed asymmetric allylic alkylation. acs.org

Multi-component reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that contains significant portions of all the reactants, are also powerful tools for pyridine synthesis. rsc.org While specific MCRs leading directly to this compound are not prominently reported, the general principles of MCRs are applicable to the construction of highly substituted pyridine cores.

Synthesis of the Propoxy Moiety and Its Introduction onto the Pyridine Core

The propoxy group is typically introduced onto the pyridine ring via a Williamson ether synthesis-type reaction, which falls under the umbrella of nucleophilic aromatic substitution (SNAr) as discussed previously. The key steps involve:

Preparation of the Propoxide Nucleophile: Propanol is deprotonated using a strong base, such as sodium hydride (NaH) or potassium hydride (KH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to generate the corresponding sodium or potassium propoxide.

Nucleophilic Substitution: The pre-formed propoxide is then reacted with a suitable di- or tri-substituted pyridine precursor. For the synthesis of this compound, a likely starting material would be a 2,3-dihalo-6-halopyridine or a similar activated pyridine derivative. The propoxide displaces a leaving group, typically a halogen at the 6-position. The reaction is often heated to facilitate the substitution.

An alternative approach could involve the use of a pyridine-N-oxide derivative. The N-oxide group activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions. youtube.com After the introduction of the propoxy group, the N-oxide can be removed by reduction.

Optimization of Reaction Parameters and Yield Enhancement for this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions. Key parameters to consider include:

| Parameter | Considerations |

| Solvent | The choice of solvent can significantly influence reaction rates and selectivity. For SNAr reactions, polar aprotic solvents like DMF, DMSO, or THF are often preferred as they can solvate the cation of the alkoxide salt without strongly solvating the nucleophilic anion. |

| Base | In reactions involving deprotonation, such as DoM, the choice of base (e.g., n-BuLi, LDA, LiTMP) and its stoichiometry are critical. acs.org For the formation of the propoxide, the strength and solubility of the base (e.g., NaH, KH) are important factors. |

| Temperature | Reaction temperatures need to be carefully controlled. While some reactions require elevated temperatures to overcome activation barriers, others may need to be run at low temperatures to prevent side reactions or decomposition of intermediates. znaturforsch.com |

| Catalyst | In cases where a metal catalyst is used, the choice of the metal, its oxidation state, and the ligands are paramount for achieving high efficiency and selectivity. researchgate.net For example, in palladium-catalyzed cross-coupling reactions, the phosphine (B1218219) ligand plays a crucial role in the catalytic cycle. researchgate.net |

| Reaction Time | Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is essential to determine the optimal reaction time to maximize product formation and minimize the formation of degradation products. |

For instance, in a palladium-catalyzed fluoro-carbonylation reaction, optimization of the palladium source, ligand, and base was shown to be critical for achieving a high yield of the desired product. researchgate.net

Green Chemistry Principles and Sustainable Synthesis Routes for Halogenated Pyridines

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing halogenated pyridines, several strategies can be employed to make the processes more sustainable:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. Tandem and multi-component reactions are inherently more atom-economical. nih.govnih.gov

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using water or bio-based solvents where possible and avoiding highly toxic reagents.

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. Metal-catalyzed C-H activation and cross-coupling reactions are prime examples. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

One-Pot Reactions: Combining multiple reaction steps into a single pot reduces the need for purification of intermediates, saving solvents and energy. chemrxiv.org

For the synthesis of halogenated pyridines, direct C-H halogenation is a more atom-economical approach than traditional methods that require pre-functionalization. rsc.org However, controlling the regioselectivity of direct halogenation can be challenging. nih.gov Recent advances have focused on developing catalytic systems for direct C-H functionalization under milder and more environmentally benign conditions. rsc.org

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Bromo 2 Fluoro 6 Propoxypyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy would be the primary technique for elucidating the molecular structure of 3-Bromo-2-fluoro-6-propoxypyridine in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a comprehensive picture of the atomic connectivity and chemical environment of the nuclei.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the propoxy side chain. The aromatic region would likely display two coupled signals corresponding to the protons at the C4 and C5 positions of the pyridine ring. The propoxy group would exhibit three distinct sets of signals: a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the oxygen atom. The chemical shifts and coupling constants would be crucial for confirming the substitution pattern.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, nine distinct signals would be anticipated: five for the pyridine ring carbons and three for the propoxy group carbons. The chemical shifts would be influenced by the electronegativity of the attached atoms (F, Br, N, O), providing valuable information about the electronic structure of the molecule.

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance for the fluorine atom at the C2 position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei would provide additional structural confirmation.

Expected ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Pyridine H-4 | Predicted | Doublet | Predicted |

| Pyridine H-5 | Predicted | Doublet | Predicted |

| -OCH₂CH₂CH₃ | Predicted | Triplet | Predicted |

| -OCH₂CH₂CH₃ | Predicted | Sextet | Predicted |

Expected ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-2 | Predicted |

| C-3 | Predicted |

| C-4 | Predicted |

| C-5 | Predicted |

| C-6 | Predicted |

| -OCH₂- | Predicted |

| -CH₂- | Predicted |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry would be utilized to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₈H₉BrFNO).

The mass spectrum would also exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two major peaks for the molecular ion (M and M+2) of nearly equal intensity.

Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), would offer insights into the structural connectivity of the molecule. Expected fragmentation pathways would include the loss of the propoxy group, the bromine atom, and potentially cleavage of the pyridine ring.

Expected Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Description |

|---|---|---|

| [M]⁺ | 233.99 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | 235.99 | Molecular ion with ⁸¹Br |

| [M-C₃H₇O]⁺ | 174.92 | Loss of propoxy group |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that would be used to identify the functional groups present in this compound by probing their vibrational modes.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the vibrations of the pyridine ring and the C-Br bond, which often give rise to strong Raman signals.

Expected Vibrational Spectroscopy Data for this compound

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Predicted | Predicted |

| Aliphatic C-H Stretch | Predicted | Predicted |

| C=N, C=C Stretch (Pyridine) | Predicted | Predicted |

| C-O Stretch (Ether) | Predicted | Predicted |

| C-F Stretch | Predicted | Predicted |

X-ray Crystallography for Solid-State Structural and Conformational Analysis

The resulting crystal structure would confirm the planar nature of the pyridine ring and provide details on the conformation of the propoxy side chain. Furthermore, analysis of the crystal packing would reveal any intermolecular interactions, such as halogen bonding or π-stacking, that might be present in the solid state.

Reactivity and Mechanistic Investigations of 3 Bromo 2 Fluoro 6 Propoxypyridine

Reactivity of the Bromo Substituent in Cross-Coupling Reactions

The bromine atom at the C3 position of the pyridine (B92270) ring is a key site for the formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov This reaction is noted for its mild conditions, low toxicity of reagents, and commercial availability of starting materials. nih.gov In the context of 3-Bromo-2-fluoro-6-propoxypyridine, the bromo substituent readily participates in Suzuki-Miyaura coupling reactions.

These reactions are often carried out using a palladium catalyst such as Pd(PPh₃)₄ or one generated in situ from a palladium precursor like Pd(OAc)₂ and a phosphine (B1218219) ligand. The choice of base, solvent, and reaction temperature can significantly influence the reaction's efficiency and yield. For instance, a study on the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines demonstrated successful C-C bond formation with a variety of boronic esters, including those with benzyl, alkyl, aryl, and alkenyl groups, highlighting the robustness of this reaction. nih.gov While this study did not specifically use this compound, the principles are broadly applicable. The reaction's success with ortho-bromoanilines suggests that the electronic and steric environment of the bromo-substituted pyridine would be amenable to similar transformations. nih.gov

Detailed mechanistic studies on related systems, such as 3,4,5-tribromo-2,6-dimethylpyridine, have shown that the regioselectivity of the Suzuki-Miyaura coupling can be controlled by carefully adjusting the reaction conditions and the stoichiometry of the boronic acid. beilstein-journals.org This indicates that selective coupling at the C3 position of this compound is highly feasible.

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 100 |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 80 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/Water | 90 |

This table represents typical conditions for Suzuki-Miyaura couplings and is for illustrative purposes. Specific conditions for this compound would require experimental optimization.

Sonogashira, Negishi, and Stille Coupling Reactions

The bromo substituent of this compound is also a suitable handle for other important palladium-catalyzed cross-coupling reactions, including the Sonogashira, Negishi, and Stille couplings.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. scirp.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org Research on related 6-bromo-3-fluoro-2-cyanopyridines has shown that Sonogashira coupling is a highly effective method for introducing a wide range of terminal alkynes at the C6 position. soton.ac.uk This suggests that this compound would undergo similar reactions at the C3 position. The reaction conditions are generally mild and tolerant of various functional groups. soton.ac.uk

The Stille coupling utilizes an organotin reagent to couple with an organohalide in the presence of a palladium catalyst. wikipedia.org A key advantage of the Stille reaction is the stability of the organotin reagents to air and moisture. wikipedia.org The chemoselectivity of the Stille coupling has been demonstrated in systems containing both a bromo and a triflate group, where selective reaction at the carbon-bromine bond is typically observed. nih.gov This high chemoselectivity makes the Stille coupling a promising tool for the selective functionalization of the C3 position of this compound.

Table 2: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Key Features |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | Forms C(sp)-C(sp²) bonds, mild conditions. libretexts.orgorganic-chemistry.org |

| Negishi | Organozinc | Ni or Pd catalyst | High functional group tolerance. nih.gov |

| Stille | Organotin | Pd catalyst | Stable reagents, high chemoselectivity. wikipedia.orgnih.gov |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has broad substrate scope, allowing for the coupling of a wide variety of primary and secondary amines with aryl halides. wikipedia.org The development of specialized phosphine ligands has been crucial to the success and versatility of this reaction. wikipedia.org

In the case of this compound, the bromo substituent is the reactive site for Buchwald-Hartwig amination. This would allow for the introduction of a diverse range of amino groups at the C3 position of the pyridine ring. The reaction typically employs a palladium catalyst, a phosphine ligand (such as BINAP or XPhos), and a base (like sodium tert-butoxide). wikipedia.orgchemspider.com The reaction conditions are generally mild, making it compatible with various functional groups. libretexts.org A cascade reaction involving a Buchwald-Hartwig cross-coupling has been utilized for the synthesis of pyrido[2,3-d]pyrimidines, demonstrating its utility in building complex heterocyclic systems. rsc.org

Reactivity of the Fluoro Substituent in Nucleophilic Aromatic Substitution Reactions

The fluorine atom at the C2 position of this compound is activated towards nucleophilic aromatic substitution (SNA_r_) due to the electron-withdrawing nature of the pyridine nitrogen and the adjacent bromo substituent. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles.

Studies on related fluorinated pyridines have shown that the fluoro group can be displaced by nucleophiles such as alkoxides, amines, and thiols. The reactivity of the fluoro group is often enhanced by the presence of other electron-withdrawing groups on the ring. For instance, in 5-bromo-2-fluoropyrimidine, the fluoride group readily undergoes nucleophilic aromatic substitution. ossila.com While the propoxy group at the C6 position is electron-donating, the combined electronic effects within the pyridine ring still render the C2 position susceptible to nucleophilic attack.

The reaction of unprotected ortho-fluoro or methoxy (B1213986) benzoic acids with Grignard or organolithium reagents has been shown to proceed via a nucleophilic aromatic substitution pathway, displacing the fluoro or methoxy group. researchgate.net This suggests that strong carbon nucleophiles could potentially displace the fluoro group in this compound, although this would need to be balanced against potential reactions at the bromo position.

Transformations Involving the Propoxy Group: Cleavage and Functionalization

The propoxy group at the C6 position of the pyridine ring is generally stable under many reaction conditions. However, it can be cleaved under specific, often harsh, conditions, such as treatment with strong acids like HBr or BBr₃. This cleavage would yield the corresponding 6-hydroxypyridine derivative.

Functionalization of the propoxy group itself is less common. However, it is conceivable that the alkyl chain could be modified through radical reactions, although this is not a typical synthetic strategy for this class of compounds. The primary role of the propoxy group is often to modulate the electronic properties and solubility of the molecule.

Regioselectivity and Mechanistic Pathways in Derivatization Reactions

The derivatization of this compound is governed by the distinct reactivity of its three substituents, leading to high regioselectivity in many reactions.

Cross-Coupling Reactions: The bromo substituent at C3 is the primary site for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive in these catalytic cycles than the carbon-fluorine bond. Mechanistically, these reactions proceed through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the coupling partner and reductive elimination to form the product and regenerate the catalyst. wikipedia.org

Nucleophilic Aromatic Substitution: The fluoro substituent at C2 is the most likely site for nucleophilic attack. The mechanism of SNA_r_ involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the fluoride ion to restore aromaticity. The electron-withdrawing pyridine nitrogen plays a crucial role in stabilizing the negatively charged intermediate.

Competitive Reactivity: In reactions where both the bromo and fluoro groups could potentially react, the choice of reagents and reaction conditions determines the outcome. For instance, under palladium-catalyzed cross-coupling conditions, the bromo group reacts selectively. Conversely, with strong nucleophiles and in the absence of a palladium catalyst, reaction at the fluoro position is more likely.

The interplay of these reactive sites allows for a stepwise and regioselective functionalization of the this compound scaffold, making it a valuable building block in medicinal chemistry and materials science.

Theoretical and Computational Studies of 3 Bromo 2 Fluoro 6 Propoxypyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a novel compound like 3-Bromo-2-fluoro-6-propoxypyridine, DFT calculations would be instrumental in determining fundamental properties.

Key Molecular Properties Amenable to DFT Analysis:

| Property | Description |

| Optimized Geometry | Predicts the most stable three-dimensional arrangement of atoms, including bond lengths and angles. |

| Electronic Properties | Calculates the distribution of electrons, dipole moment, and molecular electrostatic potential (MEP), which are crucial for understanding intermolecular interactions. |

| Frontier Molecular Orbitals | Determines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, providing insights into the compound's reactivity and electronic transitions. |

| Global Reactivity Descriptors | Quantifies properties like chemical hardness, softness, and electronegativity, which help in predicting the compound's stability and reactivity. |

While general studies on substituted pyridines exist, the specific combination of bromo, fluoro, and propoxy substituents on the pyridine (B92270) ring of this compound would yield a unique electronic profile that necessitates a dedicated study.

Conformational Analysis and Energy Minimization Studies

The propoxy group (-OCH2CH2CH3) introduces conformational flexibility to the this compound molecule. A thorough conformational analysis would be required to identify the most stable conformers and their relative energies. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.

Energy minimization studies, often performed in conjunction with conformational analysis, would pinpoint the global minimum energy structure, which is the most likely conformation to be observed experimentally. Understanding the preferred conformation is essential as it influences the molecule's physical properties and its interaction with other molecules.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated structure and properties. For this compound, the following spectroscopic data could be theoretically predicted:

Predicted Spectroscopic Data:

| Spectroscopy Type | Predicted Parameters |

| Infrared (IR) | Vibrational frequencies and their corresponding intensities, which can be correlated with specific functional groups and vibrational modes within the molecule. |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei, providing detailed information about the chemical environment of each atom. |

| Ultraviolet-Visible (UV-Vis) | Electronic absorption wavelengths and oscillator strengths, which are related to the electronic transitions between molecular orbitals. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound over time, particularly its interactions in a solution or a biological system. MD simulations would allow for the study of its solvation properties and its potential to interact with biological macromolecules, although such applications are currently speculative in the absence of specific research contexts.

Application of 3 Bromo 2 Fluoro 6 Propoxypyridine As a Synthetic Building Block and Precursor

Synthesis of Complex Heterocyclic Systems Utilizing the Pyridine (B92270) Scaffold

The pyridine ring is a core component in numerous biologically active compounds and functional materials. bohrium.com The functional groups on 3-Bromo-2-fluoro-6-propoxypyridine allow it to be a key starting material for building fused heterocyclic systems through various cross-coupling reactions. The bromine atom at the 3-position is particularly amenable to palladium-catalyzed reactions. ias.ac.in

Key cross-coupling reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with a halide. libretexts.org In the case of this compound, the bromine atom can be readily displaced by a variety of aryl or heteroaryl groups from their corresponding boronic acids or esters. researchgate.netbeilstein-journals.org This method is instrumental in constructing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and materials science.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. organic-chemistry.org It allows for the introduction of primary or secondary amines at the site of the bromine atom on the pyridine ring. chemspider.comnih.gov This transformation is crucial for synthesizing N-aryl and N-heteroaryl compounds, which are prevalent in medicinal chemistry. researchgate.netnih.gov The reaction can be highly selective, targeting the aryl bromide in the presence of other functional groups. nih.gov

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. The bromine on the this compound scaffold can be reacted with various alkynes to introduce alkynyl functionalities, which can then be used in further cyclization reactions to build fused ring systems like furopyridines. bohrium.comias.ac.in

These reactions enable the pyridine core of this compound to be elaborated into more complex, polycyclic systems. For instance, an intramolecular cyclization following an initial cross-coupling reaction can lead to the formation of pyrido-fused heterocycles, a class of compounds with significant biological and material properties. bohrium.comias.ac.in

Table 1: Key Cross-Coupling Reactions for Modifying the Pyridine Scaffold

| Reaction Name | Bond Formed | Typical Reagents | Purpose on the Scaffold |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C | Aryl/heteroaryl boronic acids, Pd catalyst, Base | Introduction of aryl or heteroaryl substituents at the 3-position. |

| Buchwald-Hartwig Amination | C-N | Primary/secondary amines, Pd catalyst, Base | Introduction of amino groups at the 3-position. organic-chemistry.org |

| Sonogashira Coupling | C-C (alkynyl) | Terminal alkynes, Pd/Cu catalyst, Base | Introduction of alkynyl groups for further elaboration or cyclization. |

Development of Functionalized Pyridine Derivatives for Agrochemical Research

Substituted pyridines are a cornerstone of modern agrochemical research, with many successful herbicides, insecticides, and fungicides containing this heterocyclic core. nih.gov The trifluoromethylpyridine (TFMP) moiety, in particular, is a key structural motif in numerous crop protection agents. nih.gov Compounds like this compound serve as essential building blocks for synthesizing these complex agrochemicals. chemimpex.com

The synthetic value of this building block in agrochemical research lies in its ability to undergo selective functionalization. For example, the bromine atom can be replaced with other groups via cross-coupling reactions to introduce a desired toxophore or a group that modulates the compound's physical properties, such as solubility or soil mobility. The fluorine atom and propoxy group also influence the electronic properties and lipophilicity of the molecule, which are critical for its biological activity and behavior in the environment.

A common strategy in agrochemical synthesis involves the construction of a pyridine ring from acyclic precursors or the modification of a pre-existing pyridine. nih.gov Having a pre-functionalized ring like this compound simplifies the synthesis of complex targets, allowing researchers to focus on late-stage modifications to fine-tune activity.

Exploration as a Scaffold for Novel Chemical Libraries in Drug Discovery

In drug discovery, the generation of chemical libraries containing a large number of structurally related compounds is a key strategy for identifying new therapeutic agents. The concept of a molecular scaffold, a common core structure with multiple points for modification, is central to this approach. This compound is an excellent example of such a scaffold.

The reactivity of the C-Br and C-F bonds allows for diverse chemical modifications. The bromine at the 3-position is a prime site for introducing diversity through established cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions. This allows for the synthesis of large arrays of compounds where the substituent at this position is varied. The fluorine atom at the 2-position can also be a site for nucleophilic aromatic substitution, further increasing the number of possible derivatives.

The propoxy group at the 6-position also plays a role in defining the properties of the resulting library compounds, influencing their conformation and solubility. The combination of these features makes this compound a valuable starting point for creating focused libraries of novel compounds for screening against various biological targets. Pyridine- and thiazole-based compounds, for example, have shown promise as anti-inflammatory and antimicrobial agents. nih.gov

Potential in Polymer and Materials Science Applications

Functionalized pyridines are increasingly being incorporated into advanced materials and polymers to impart specific properties. Pyridine-functionalized porous organic polymers, for instance, have demonstrated high efficacy in CO2 adsorption and can serve as supports for catalysts. rsc.orgrsc.org The nitrogen atom in the pyridine ring can act as a ligand for metal ions or as a basic site, making these polymers useful in catalysis and separation science.

The structure of this compound makes it a candidate for incorporation into polymer structures. It can be transformed into a monomer and then polymerized, or it can be grafted onto an existing polymer backbone. For example, through a Suzuki coupling reaction, the bromo-functionalized pyridine could be attached to a polymer chain containing boronic acid groups. Such functionalized polymers can have applications in:

Catalysis: The pyridine unit can act as a ligand to support and stabilize metal nanoparticles, creating recyclable heterogeneous catalysts. rsc.orgacs.org

Electronic Materials: Planar polypyridines, synthesized through step-growth polymerization of functionalized pyridine monomers, are being investigated for their π-conjugated systems and potential applications in optoelectronics. acs.org

Functional Coatings: Polymers containing fluorinated pyridine units may exhibit unique surface properties, such as hydrophobicity and chemical resistance.

The ability to synthesize highly functionalized pyridines is crucial for developing these advanced planar polymers and materials. acs.org

Future Research Directions for 3 Bromo 2 Fluoro 6 Propoxypyridine

Emerging Synthetic Methodologies for Highly Functionalized Pyridines

The synthesis of polysubstituted pyridines remains a challenge due to the need for precise control over regioselectivity. nih.gov Future research will likely focus on developing more efficient and sustainable methods to access complex pyridine (B92270) structures.

Recent advancements have moved beyond classical condensation reactions, which often require harsh conditions. nih.gov Modern approaches that are expected to see further development include:

Multicomponent Reactions (MCRs): These reactions offer a streamlined approach to complex molecules in a single step. The use of nanocatalysts in MCRs is a particularly promising area, offering potential for improved yields and more environmentally friendly conditions. nih.govresearchgate.net

C-H Activation and Functionalization: Direct functionalization of the pyridine ring's C-H bonds is a powerful strategy for late-stage modification of molecules. nih.gov This allows for the introduction of various functional groups without the need for de novo synthesis.

Cycloaddition/Cycloreversion Reactions: These methods provide a reliable route to highly substituted pyridines. nih.gov The use of reactive precursors like 1,4-oxazinones in tandem cycloaddition/cycloreversion sequences is an area of active research. nih.gov

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher yields and purity. This is particularly relevant for reactions involving hazardous reagents or intermediates.

Photoredox Catalysis: This approach uses light to drive chemical reactions, often under mild conditions, and has been successfully applied to the functionalization of pyridines.

These emerging methodologies will be crucial for the efficient and selective synthesis of compounds like 3-Bromo-2-fluoro-6-propoxypyridine, enabling the exploration of their properties and applications.

Advanced Applications in Chemical Synthesis and Materials Science

The unique electronic properties conferred by the fluorine, bromine, and propoxy substituents on the pyridine ring of this compound make it an attractive building block for advanced materials and complex organic molecules.

In Chemical Synthesis:

The bromo and fluoro groups on the pyridine ring serve as versatile handles for a variety of cross-coupling reactions. Future research is expected to leverage these functionalities for the synthesis of:

Pharmaceutical Intermediates: The pyridine core is a common motif in pharmaceuticals. nih.gov The ability to selectively functionalize the bromo and fluoro positions allows for the creation of diverse libraries of compounds for drug discovery.

Agrochemicals: Substituted pyridines are also prevalent in modern agrochemicals. The development of new synthetic routes can lead to the discovery of novel pesticides and herbicides.

Complex Ligands: The nitrogen atom and the substituents on the pyridine ring can coordinate with metal centers, making them valuable as ligands in catalysis.

In Materials Science:

The incorporation of fluorinated and alkoxy-substituted pyridines into polymers and other materials can impart desirable properties. Future research in this area may focus on:

Organic Light-Emitting Diodes (OLEDs): Pyridine-based materials are often used in the emissive and charge-transport layers of OLEDs. The specific substitution pattern of this compound could be tuned to achieve desired electronic and photophysical properties.

Fluorinated Polymers: The introduction of fluorine can enhance thermal stability, chemical resistance, and hydrophobicity.

Covalent Organic Frameworks (COFs): Pyridine-containing COFs are being investigated for applications in gas storage, separation, and catalysis. rsc.org The functional groups on the pyridine ring can be used to tailor the properties of the COF.

Below is a table summarizing potential applications based on the functional groups of this compound.

| Functional Group | Potential Application Area | Rationale |

| 3-Bromo | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) | The bromine atom is a good leaving group for palladium-catalyzed cross-coupling, allowing for the introduction of a wide range of substituents. |

| 2-Fluoro | Modulation of electronic properties, metabolic stability | The high electronegativity of fluorine can influence the reactivity of the pyridine ring and can block metabolic pathways in medicinal chemistry. |

| 6-Propoxy | Tuning solubility and steric properties | The propoxy group can enhance solubility in organic solvents and influence the conformation of the molecule. |

| Pyridine Ring | Coordination chemistry, pharmaceutical and agrochemical scaffolds | The nitrogen atom can act as a ligand for metal catalysts, and the pyridine ring is a well-established pharmacophore. |

Integration of Computational and Experimental Approaches for Compound Design

The synergy between computational modeling and experimental synthesis is becoming increasingly important in chemical research. For a molecule like this compound, this integrated approach can accelerate the discovery of new applications and synthetic routes.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structure of the molecule, as well as its reactivity and spectral properties. researchgate.net This information can guide the design of new synthetic strategies and help to understand the molecule's behavior in different environments.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with other molecules, such as proteins or polymers.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of pyridine derivatives with their biological activity or material properties.

Experimental Validation:

Computational predictions must be validated through experimental work. This involves:

Synthesis and Characterization: The synthesis of the target compound and its analogs, followed by thorough characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography.

Property Measurement: The experimental measurement of the molecule's physical, chemical, and biological properties to compare with the computational predictions.

The iterative cycle of computational design, experimental synthesis, and property evaluation is a powerful paradigm for the development of new functional molecules. A table illustrating this integrated workflow is provided below.

| Step | Computational Task | Experimental Task |

| 1. Design | Predict reactivity and properties of virtual compounds using DFT and QSAR. | - |

| 2. Synthesis | - | Synthesize the most promising compounds based on computational predictions. |

| 3. Characterization | - | Confirm the structure and purity of the synthesized compounds. |

| 4. Evaluation | Compare predicted properties with experimental data. | Measure the biological activity or material properties of the compounds. |

| 5. Refinement | Refine computational models based on experimental feedback. | - |

By embracing these future research directions, the scientific community can unlock the full potential of highly functionalized pyridines like this compound, leading to innovations across a wide range of scientific and technological fields.

Q & A

Q. What are the optimal synthetic routes for 3-bromo-2-fluoro-6-propoxypyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine scaffold. For example, substituting a leaving group (e.g., chlorine) at the 6-position with a propoxy group under basic conditions (e.g., KOH in DMF at 80–100°C) is a common approach . Bromination at the 3-position is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) . Fluorination at the 2-position often employs KF or CsF in polar aprotic solvents under microwave irradiation for enhanced regioselectivity . Critical Factors :

- Temperature control to avoid side reactions (e.g., dehalogenation).

- Solvent choice (DMF vs. DMSO) impacts reaction kinetics and byproduct formation.

- Monitoring via TLC or HPLC (retention time ~12.3 min under C18 column conditions) ensures purity >95% .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR (CDCl₃): Expect signals for propoxy protons (δ 1.05–1.15 ppm for CH₃, δ 3.45–3.55 ppm for OCH₂) and pyridine ring protons (δ 7.8–8.2 ppm) .

- ¹³C NMR : Fluorine coupling splits signals (e.g., C-2 at δ 155–160 ppm with J = 245 Hz) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 262.98) confirms molecular weight .

- HPLC : Use a C18 column (MeCN:H₂O = 70:30) with UV detection at 254 nm for purity assessment .

Advanced Research Questions

Q. What are the mechanistic insights into the regioselectivity of halogenation in this compound derivatives?

- Methodological Answer : Regioselectivity is governed by electronic and steric effects. The electron-withdrawing fluorine at C-2 deactivates the ring, directing bromination to the meta position (C-3) via electrophilic aromatic substitution. Computational studies (DFT at B3LYP/6-31G*) show that the propoxy group at C-6 creates a steric barrier, further stabilizing bromination at C-3 . Experimental Validation :

- Compare reaction outcomes with analogs lacking the propoxy group (e.g., 3-bromo-2-fluoropyridine) to isolate steric contributions.

- Use kinetic isotope effects (KIE) to probe transition states during halogenation .

Q. How do substituents (Br, F, OPr) influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Thermal Stability : TGA analysis shows decomposition onset at ~180°C, with the propoxy group contributing to lower thermal stability compared to methoxy analogs .

- pH Sensitivity :

- Under acidic conditions (pH <3), the propoxy group may hydrolyze to form 6-hydroxypyridine derivatives.

- Basic conditions (pH >10) promote dehydrohalogenation, releasing Br⁻ and F⁻ ions .

Mitigation Strategies : - Store at 2–8°C in inert atmospheres (Ar or N₂) to prevent degradation .

Q. What strategies resolve contradictions in reported biological activity data for halogenated pyridine derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent choice). For example:

- Case Study : Conflicting IC₅₀ values (e.g., 10 µM vs. 50 µM in kinase inhibition assays) may stem from DMSO concentration differences (use ≤0.1% to avoid cytotoxicity) .

Validation Protocol : - Replicate assays across multiple labs using standardized protocols (e.g., NIH/NCATS guidelines).

- Employ orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.